4-氨基哌啶-2-酮

描述

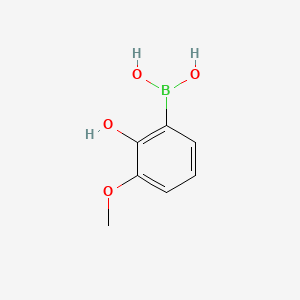

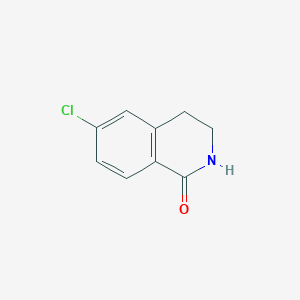

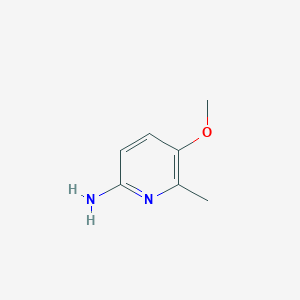

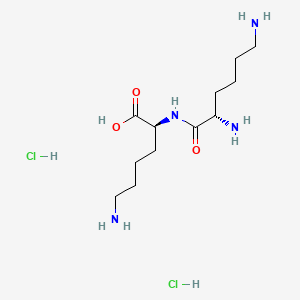

4-Aminopiperidin-2-one is a chemical compound with the molecular formula C5H10N2O . It is also known as 4-Aminopiperidin-2-one 2,2,2-trifluoroacetate . It is used in various scientific and industrial research .

Synthesis Analysis

The synthesis of 4-Aminopiperidin-2-one derivatives has been achieved starting from aspartic acid. The process involves the regioselective functionalization of the 1,4-bis-electrophile and a diastereoselective introduction of various side chain equivalents into the lactam alpha-position .

Molecular Structure Analysis

The molecular structure of 4-Aminopiperidin-2-one includes a total of 18 bonds. There are 8 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 primary amine (aliphatic) .

Chemical Reactions Analysis

Piperidines, including 4-Aminopiperidin-2-one, are important synthetic fragments for designing drugs. They play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Physical And Chemical Properties Analysis

4-Aminopiperidin-2-one is a solid at room temperature . It has a molecular weight of 114.146 Da and 150.607 Da for its hydrochloride form .

科学研究应用

代谢和药物设计

4-氨基哌啶,包括4-氨基哌啶-2-酮衍生物,经过细胞色素P450的广泛代谢,其中CYP3A4在它们的N-去烷基化中起着重要作用。孙浩和D.斯科特(2011年)的研究提供了分子和量子力学对药物设计过程的洞察,强调底物与CYP3A4活性位点残基之间分子相互作用的重要性。这种理解指导基于结构的药物设计以优化药物代谢(Sun & Scott, 2011)。

材料科学和生物化学

在材料科学和生物化学中,2,2,6,6-四甲基哌啶-1-氧基-4-氨基-4-羧酸,4-氨基哌啶-2-酮的衍生物,因其应用而备受关注。它在肽链中作为有效的β-转变和310/α-螺旋诱导剂,并作为刚性电子自旋共振探针和荧光猝灭剂,由C. Toniolo,M. Crisma和F. Formaggio(1998年)探讨(Toniolo等人,1998年)。

合成方法学

与4-氨基哌啶-2-酮密切相关的4-羟基哌啶-2-酮的对映选择性合成展示了合成有机化学的进展。使用Cu(I)-催化的α,β-不饱和酰胺与酮的还原醛缩环化,由Hon Wai Lam,Gordon J Murray和James D Firth(2005年)详细描述,允许对功能丰富的哌啶-2-酮进行对映选择性合成(Lam et al., 2005)。

神经生理学

在神经生理学中,研究了4-氨基吡啶对海马CA1锥体细胞的低浓度影响,显示其调节神经元活动和突触传递的潜力(Perreault & Avoli, 1989)。

制药研究

4-氨基哌啶在制药研究中引起了极大兴趣,因其作为镇痛药、神经类药物和抗组胺药物的潜力。例如,S. Senguttuvan,M. Murugavelu和S. Nagarajan(2013年)展示了2,6-二芳基-3-甲基哌啶-4-酮的高产率还原胺化,突出了这些化合物的合成多样性和制药相关性(Senguttuvan et al., 2013)。

安全和危害

未来方向

Piperidine derivatives, including 4-Aminopiperidin-2-one, continue to be of interest in the field of medicinal chemistry due to their significant role in drug design. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

作用机制

Target of Action

It’s worth noting that piperidine derivatives, which include 4-aminopiperidin-2-one, are present in more than twenty classes of pharmaceuticals . These compounds play a significant role in drug design and have various pharmacological applications .

Mode of Action

Piperidine derivatives are known to interact with their targets in a variety of ways, leading to different biological and pharmacological effects .

Biochemical Pathways

Piperidine derivatives are known to influence various intra- and intermolecular reactions .

Result of Action

Piperidine derivatives are known to have various biological and pharmacological activities .

生化分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific biochemical context .

Cellular Effects

It is believed that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 4-Aminopiperidin-2-one at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

It is believed that this compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is believed that this compound may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is possible that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

IUPAC Name |

4-aminopiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-4-1-2-7-5(8)3-4/h4H,1-3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZBOFGNZPNOOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601638 | |

| Record name | 4-Aminopiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5513-66-6 | |

| Record name | 4-Aminopiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 4-Aminopiperidin-2-one synthesized?

A1: Several synthetic routes have been explored, with a prominent one utilizing enantiopure 4-formylazetidin-2-ones as starting materials [, ]. This approach involves ring expansion of the azetidinone via methanolysis, followed by reductive cyclization of a C-4 nitroethyl side chain bearing an ester group. This method has been reported to yield 4-Aminopiperidin-2-ones in overall yields ranging from 28-39% []. Alternative methods utilize aspartic acid as a starting material to access these valuable compounds [].

Q2: Why is 4-Aminopiperidin-2-one considered important in peptidomimetic design?

A2: 4-Aminopiperidin-2-one acts as a "Homo-Freidinger lactam," particularly of type II []. This means it can mimic the structural features of β-turns found in peptides. The lactam ring's rigidity helps constrain the molecule's conformation, potentially enhancing binding affinity and selectivity for biological targets.

Q3: Is there evidence of 4-Aminopiperidin-2-one actually adopting specific conformations?

A3: Yes, studies employing IR and NMR spectroscopy have demonstrated that a model peptidomimetic incorporating 4-Aminopiperidin-2-one predominantly adopts a reverse-turn structure in solution []. This conformation is stabilized by intramolecular hydrogen bonding within an 11-membered ring formed by the lactam carbonyl and an amide proton.

Q4: Has 4-Aminopiperidin-2-one been incorporated into bioactive molecules?

A4: Absolutely. Researchers have synthesized analogs of the dopamine receptor modulating peptide Pro-Leu-Gly-NH2 (PLG) using 4-Aminopiperidin-2-one as a scaffold []. Notably, some of these analogs exhibited enhanced agonist binding to dopamine D2 receptors compared to PLG itself, highlighting the potential of this scaffold in medicinal chemistry [].

Q5: Are there other heterocyclic systems related to 4-Aminopiperidin-2-one used in peptidomimetics?

A5: Yes, 6-amino-1,3-oxazepin-4-one, a seven-membered ring analog, has been synthesized from asparagine as a conformationally restricted β-amino acid analog []. This structure represents an exciting avenue for developing novel peptidomimetics with potentially improved pharmacological properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B1592193.png)